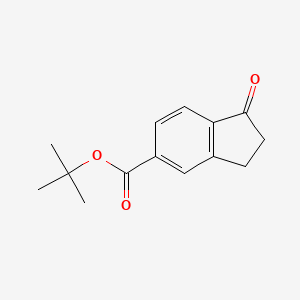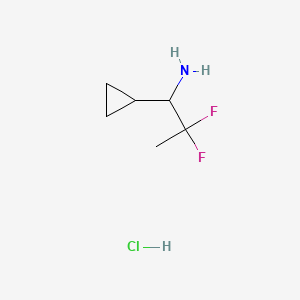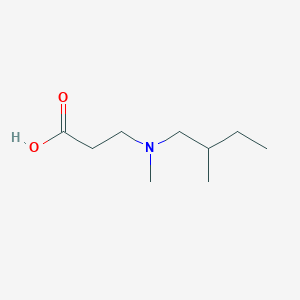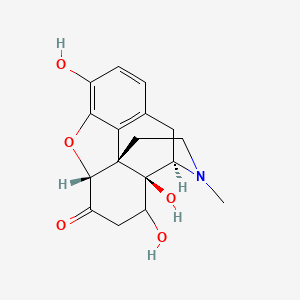
4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butan-1-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butan-1-aminehydrochloride is a synthetic compound characterized by the presence of trifluoromethyl and fluoro substituents on a butanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butan-1-aminehydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the butanamine backbone:
Hydrochloride formation: The final step involves the conversion of the amine to its hydrochloride salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specialized equipment and reagents to control the reaction environment.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butan-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced to form different derivatives, typically using reducing agents.
Substitution: The trifluoromethyl and fluoro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution conditions: Often involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution can introduce new functional groups into the molecule.
Scientific Research Applications
4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butan-1-aminehydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butan-1-aminehydrochloride involves its interaction with specific molecular targets. The trifluoromethyl and fluoro groups can influence the compound’s binding affinity and activity at these targets, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-2-methyl-1-butanol: Shares the trifluoromethyl group but differs in the functional groups attached to the butane backbone.
4,4,4-Trifluoro-1-butanol: Similar trifluoromethyl group but lacks the fluoro and amine substituents.
4,4,4-Trifluoro-2-(trifluoromethyl)-1-butanol: Contains additional trifluoromethyl groups, leading to different chemical properties.
Uniqueness
4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butan-1-aminehydrochloride is unique due to the specific combination of trifluoromethyl, fluoro, and amine groups, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C11H14ClF4N |
|---|---|
Molecular Weight |
271.68 g/mol |
IUPAC Name |
4,4,4-trifluoro-1-(4-fluoro-2-methylphenyl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H13F4N.ClH/c1-7-6-8(12)2-3-9(7)10(16)4-5-11(13,14)15;/h2-3,6,10H,4-5,16H2,1H3;1H |
InChI Key |
OQZZFHPLPKHHBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(CCC(F)(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,4S)-2,4-bis(hydroxymethyl)azetidin-1-yl]ethan-1-one](/img/structure/B13450961.png)


![[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2,16-dipyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13450969.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3,4,5-trifluorophenyl)aceticacid](/img/structure/B13450977.png)
![2-[2-(2-aminoethoxy)ethoxy]ethyl (2S)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoate](/img/structure/B13450985.png)





amine hydrochloride](/img/structure/B13451019.png)

